molecular formula C23H21NO6S B281164 2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate

2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No.: B281164
M. Wt: 439.5 g/mol
InChI Key: UDLCASCEQQVHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as NSC-95397, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that this compound targets the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound has been shown to inhibit the activity of Akt, leading to the suppression of mTOR signaling and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the replication of hepatitis C virus, suggesting its potential as an anti-viral agent.

Advantages and Limitations for Lab Experiments

2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, the main limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its anti-cancer properties. Finally, the development of more water-soluble derivatives of this compound could improve its efficacy and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-5-aminobenzofuran-3-carboxylic acid with 1-naphthylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with methoxyethyl chloride to obtain the final compound.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(naphthalen-1-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H21NO6S/c1-15-22(23(25)29-13-12-28-2)19-14-17(10-11-20(19)30-15)24-31(26,27)21-9-5-7-16-6-3-4-8-18(16)21/h3-11,14,24H,12-13H2,1-2H3

InChI Key

UDLCASCEQQVHMX-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)OCCOC

Origin of Product

United States

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